Product packaging for tert-Butyl (6-iodohexyl)carbamate(Cat. No.:CAS No. 172846-36-5)

tert-Butyl (6-iodohexyl)carbamate

Cat. No.: B060727
CAS No.: 172846-36-5
M. Wt: 327.20 g/mol
InChI Key: LOAMYYKULCCZAM-UHFFFAOYSA-N
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Description

Tert-butyl 6-iodohexylcarbamate is a high-value bifunctional reagent designed for advanced chemical synthesis and bioconjugation. Its structure features a tert-butoxycarbonyl (Boc)-protected primary amine at one terminus and a reactive alkyl iodide at the other, separated by a six-carbon spacer. This configuration makes it an exceptionally versatile building block in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22INO2 B060727 tert-Butyl (6-iodohexyl)carbamate CAS No. 172846-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-iodohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAMYYKULCCZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442582
Record name TERT-BUTYL 6-IODOHEXYLCARBAMATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172846-36-5
Record name TERT-BUTYL 6-IODOHEXYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-iodohexyl)carbamate
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Synthetic Methodologies for Tert Butyl 6 Iodohexylcarbamate and Its Analogs

Established Synthetic Routes to Tert-butyl 6-iodohexylcarbamate

The most common and direct route to tert-butyl 6-iodohexylcarbamate involves a two-step process starting from 6-amino-1-hexanol (B32743). This process includes the protection of the amino group followed by the conversion of the hydroxyl group to an iodide.

The primary precursor for the synthesis of tert-butyl 6-iodohexylcarbamate is tert-butyl N-(6-hydroxyhexyl)carbamate . This intermediate is synthesized by the protection of the amino group of 6-amino-1-hexanol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out in a solvent like methanol (B129727) at room temperature, yielding the desired N-Boc protected alcohol in high yield. hilarispublisher.com

The subsequent conversion of the hydroxyl group to an iodide is a critical step. A common method for this transformation is the Appel reaction, which utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and iodine (I₂) in a suitable solvent such as dichloromethane (B109758) (DCM).

A detailed synthetic procedure is as follows:

Synthesis of tert-butyl N-(6-hydroxyhexyl)carbamate: To a solution of 6-amino-1-hexanol in methanol, di-tert-butyl dicarbonate is added dropwise. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure to yield tert-butyl N-(6-hydroxyhexyl)carbamate as an oil, which can often be used in the next step without further purification. hilarispublisher.com

Synthesis of tert-butyl 6-iodohexylcarbamate: The crude tert-butyl N-(6-hydroxyhexyl)carbamate is dissolved in an appropriate solvent like dichloromethane. To this solution, triphenylphosphine and iodine are added sequentially, often at 0°C to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

Reactant Reagent Solvent Conditions Product
6-amino-1-hexanolDi-tert-butyl dicarbonateMethanolRoom Temperature, several hourstert-Butyl N-(6-hydroxyhexyl)carbamate
tert-Butyl N-(6-hydroxyhexyl)carbamateTriphenylphosphine, IodineDichloromethane0°C to Room TemperatureTert-butyl 6-iodohexylcarbamate
This interactive table summarizes the key reactants, reagents, and conditions for the established synthesis of Tert-butyl 6-iodohexylcarbamate.

Optimizing the yield and purity of tert-butyl 6-iodohexylcarbamate involves careful control of reaction conditions and purification methods.

During the iodination step, the slow addition of iodine can help to minimize the formation of byproducts. Maintaining a low temperature during the initial phase of the reaction is also crucial. The choice of solvent can impact the reaction rate and selectivity; while dichloromethane is common, other aprotic solvents can also be employed.

For purification, flash column chromatography on silica (B1680970) gel is a standard and effective method. The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is critical for achieving good separation of the desired product from unreacted starting material and triphenylphosphine oxide, a major byproduct of the Appel reaction.

Alternative Synthetic Pathways to Related Tert-butyl Carbamate (B1207046) Derivatives

Research into the synthesis of carbamates is an active area, with the development of novel methods that offer advantages in terms of stereoselectivity, environmental impact, and access to diverse molecular architectures.

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce chiral compounds with high enantiopurity. researchgate.net This approach is particularly valuable for the synthesis of chiral carbamates, which are important building blocks for many pharmaceuticals. researchgate.net

A notable example is the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for certain drug candidates. This process utilizes a transaminase (ATA) biocatalyst to perform a key stereoselective transamination-spontaneous cyclization reaction. researchgate.net This chemoenzymatic strategy offers a more streamlined and environmentally friendly alternative to purely chemical routes, often reducing the need for toxic reagents and harsh reaction conditions. researchgate.net

Tert-butyl carbazate (B1233558) is a versatile reagent in organic synthesis, serving as a precursor for a variety of functional groups. It is a key intermediate in the synthesis of other valuable synthetic building blocks like tert-butyl azidoformate and tert-butyl N-hydroxycarbamate. guidechem.com

The synthesis of tert-butyl carbazate itself can be achieved through several methods, including the reaction of hydrazine (B178648) with various tert-butoxycarbonylating agents such as di-tert-butyl dicarbonate or tert-butyl phenyl carbonate. guidechem.comdissertationtopic.netorgsyn.org The resulting tert-butyl carbazate can then be further functionalized. For instance, it can be used in the synthesis of substituted carbamates and other nitrogen-containing heterocycles, highlighting its importance as a versatile intermediate in the construction of complex molecules. dissertationtopic.netinnospk.com

Purification and Isolation Techniques for Tert-butyl 6-iodohexylcarbamate

The purification of tert-butyl 6-iodohexylcarbamate is essential to obtain a product of high purity for subsequent reactions. The primary method for purification is column chromatography.

Following the reaction, a typical workup involves quenching the reaction mixture, for example, with a solution of sodium thiosulfate (B1220275) to remove any excess iodine. The organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and concentrated under reduced pressure.

The crude product is then subjected to flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified tert-butyl 6-iodohexylcarbamate. The purity can be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chromatographic Methods for Product Isolation

Chromatographic methods are widely employed for the purification of tert-butyl 6-iodohexylcarbamate and related N-Boc protected iodoalkanes from crude reaction mixtures. The choice of chromatographic technique and the specific conditions are dictated by the scale of the synthesis and the nature of the impurities present.

Flash column chromatography is a common and efficient method for the purification of these compounds on a laboratory scale. The stationary phase is typically silica gel, which is a polar adsorbent. The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the components of the mixture through the column at different rates depending on their polarity.

For compounds structurally similar to tert-butyl 6-iodohexylcarbamate, such as other N-Boc protected amines, a variety of solvent systems have been reported. The selection of the eluent system is crucial for achieving good separation. A common starting point is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve a retention factor (Rf) in a suitable range on a thin-layer chromatography (TLC) plate before performing the column chromatography.

In the case of purifying mono-Boc-ethylenediamine, a related N-Boc protected amine, challenges such as decomposition or strong adsorption on the silica gel have been noted when using 100% ethyl acetate. researchgate.net To circumvent these issues, the use of a solvent system containing a small amount of a more polar solvent or a basic additive can be beneficial. For instance, a mixture of chloroform (B151607) and methanol, such as a 95:5 (v/v) ratio, has been suggested as an effective eluent for the column chromatographic purification of N-tert-butoxycarbonylaminoethylamine over silica gel. researchgate.net Another approach to prevent decomposition or streaking on the column for basic compounds is to add a small percentage of a tertiary amine, like triethylamine, to the eluent system.

For more complex separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) can be employed. This technique utilizes smaller particle size stationary phases and higher pressures, leading to higher resolution and faster separation times. For analogous compounds, reversed-phase HPLC methods are often suitable.

A summary of potential chromatographic conditions for the purification of tert-butyl 6-iodohexylcarbamate and its analogs is presented in the table below.

Chromatographic Technique Stationary Phase Typical Eluent System Considerations
Flash Column ChromatographySilica GelHexane/Ethyl Acetate gradientAdjust gradient based on TLC analysis
Flash Column ChromatographySilica GelChloroform/Methanol (e.g., 95:5 v/v)Useful for more polar analogs or when decomposition is an issue researchgate.net
Flash Column ChromatographySilica GelEluent with ~1% TriethylamineRecommended for basic compounds to prevent tailing
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Acetonitrile/Water gradientProvides high resolution for analytical and preparative separations

Crystallization Techniques for Enhanced Purity

Crystallization is a powerful purification technique for obtaining highly pure solid compounds. For tert-butyl 6-iodohexylcarbamate and its analogs, crystallization can be used after initial purification by chromatography to remove trace impurities, or in some cases, directly from the crude reaction mixture if the initial purity is sufficiently high. The success of crystallization depends on the selection of an appropriate solvent or solvent system in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

For carbamate derivatives, a range of solvents can be effective for crystallization. In the synthesis of a related compound, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, the crude product was successfully purified by crystallization from ethanol (B145695). mdpi.com This suggests that lower alcohols could be a good starting point for the recrystallization of tert-butyl 6-iodohexylcarbamate.

Another effective crystallization method involves the slow precipitation of the product. In the same synthesis of the fluorophenylureido analog, it was observed that leaving the reaction mixture, which was in diethyl ether, to stand for an extended period led to the formation of large, colorless crystals suitable for X-ray diffraction analysis. mdpi.com This slow crystallization process, where the product gradually precipitates from the reaction solvent, can often lead to the formation of very pure and well-defined crystals.

For other tert-butyl carbamate derivatives, non-polar solvents have also been utilized. For example, a tert-butyl carbamate derivative has been crystallized from n-hexane. google.com This indicates that for the less polar tert-butyl 6-iodohexylcarbamate, a non-polar solvent or a mixture of a moderately polar and a non-polar solvent could be effective.

The choice of crystallization solvent or method can be guided by the polarity of the compound and the impurities to be removed. Below is a table summarizing potential crystallization techniques for enhancing the purity of tert-butyl 6-iodohexylcarbamate.

Crystallization Method Solvent/Solvent System Procedure Potential Outcome
RecrystallizationEthanolDissolve the compound in hot ethanol and allow it to cool slowly.Removal of impurities that are either highly soluble or insoluble in ethanol. mdpi.com
Slow PrecipitationDiethyl Ether / WaterAllow the product to slowly precipitate from a biphasic or slowly mixing solvent system.Formation of high-purity, well-defined crystals. mdpi.com
Recrystallizationn-HexaneDissolve the compound in hot n-hexane and cool to induce crystallization.Effective for removing more polar impurities. google.com
Solvent/Anti-SolventDichloromethane/HexaneDissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane) and slowly add an anti-solvent (e.g., hexane) until turbidity is observed, then cool.Can be effective when a single solvent is not ideal for recrystallization.

Ultimately, the optimal purification strategy for tert-butyl 6-iodohexylcarbamate may involve a combination of both chromatography and crystallization to achieve the desired level of purity for its intended application.

Chemical Reactivity and Transformation of Tert Butyl 6 Iodohexylcarbamate

Nucleophilic Substitution Reactions Involving the Iodide Leaving Group

The carbon-iodine bond in tert-butyl 6-iodohexylcarbamate is the most reactive site for nucleophilic attack. Iodine is an excellent leaving group due to the relatively low bond strength and the stability of the resulting iodide anion. bpsbioscience.combyjus.com This facilitates a variety of nucleophilic substitution reactions.

Nucleophilic substitution at the primary carbon of the hexyl chain predominantly proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. viu.calibretexts.org This mechanism involves a one-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group. libretexts.org

The key features of the SN2 reaction for tert-butyl 6-iodohexylcarbamate are:

Bimolecular Rate Law: The reaction rate depends on the concentration of both the substrate (tert-butyl 6-iodohexylcarbamate) and the nucleophile. youtube.com

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the iodine atom. libretexts.org This is due to steric hindrance and electrostatic repulsion from the electron-rich leaving group.

Inversion of Configuration: If the carbon atom were a stereocenter, the SN2 mechanism would result in an inversion of its stereochemical configuration. libretexts.org However, since the carbon bearing the iodide in tert-butyl 6-iodohexylcarbamate is not a stereocenter, this aspect is not applicable.

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing iodide ion. libretexts.org

While the SN2 pathway is dominant for primary alkyl halides, the alternative SN1 (Substitution Nucleophilic Unimolecular) mechanism is less likely. The SN1 mechanism involves a two-step process with the formation of a carbocation intermediate. chemedx.org Primary carbocations are highly unstable, making this pathway energetically unfavorable for tert-butyl 6-iodohexylcarbamate under typical nucleophilic substitution conditions. byjus.comchemedx.org

A wide variety of nucleophiles can be employed to displace the iodide from tert-butyl 6-iodohexylcarbamate, leading to the formation of diverse functional groups. The choice of nucleophile and reaction conditions can be tailored to achieve the desired transformation.

Table 1: Examples of Nucleophilic Substitution Reactions with Tert-butyl 6-iodohexylcarbamate

NucleophileReagent(s)Product Functional Group
Azide (B81097)Sodium azide (NaN₃)Azide
CyanideSodium cyanide (NaCN)Nitrile
Hydroxide (B78521)Sodium hydroxide (NaOH)Alcohol
AlkoxideSodium alkoxide (NaOR)Ether
ThiolateSodium thiolate (NaSR)Thioether
AmineAmmonia (NH₃) or primary/secondary aminesAmine
CarboxylateCarboxylate salt (RCOONa)Ester

The reactivity of the nucleophile is a crucial factor. Stronger nucleophiles generally lead to faster reaction rates. libretexts.org The choice of solvent also plays a significant role. Polar aprotic solvents, such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are often preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thereby increasing its nucleophilicity. libretexts.org For instance, the Finkelstein reaction, which involves the exchange of a halide, is often carried out in acetone where sodium iodide is soluble, while the resulting sodium chloride or bromide is not, driving the equilibrium towards the desired product. acsgcipr.org

Deprotection Strategies for the tert-Butyl Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. mcours.net

The most common method for the deprotection of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. masterorganicchemistry.comcommonorganicchemistry.com

Formation of a Carbocation: The protonated carbamate then undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine. commonorganicchemistry.com

Protonation of the Amine: Under the acidic conditions, the resulting primary amine is protonated to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The tert-butyl cation generated during this process can potentially react with nucleophilic species present in the reaction mixture, leading to side products. acsgcipr.org Therefore, scavengers such as anisole (B1667542) or thioanisole (B89551) are sometimes added to trap the tert-butyl cation. acsgcipr.org

Table 2: Common Acidic Reagents for Boc Deprotection

ReagentSolvent(s)Conditions
Trifluoroacetic acid (TFA)Dichloromethane (B109758) (DCM)Room temperature
Hydrochloric acid (HCl)Dioxane, Methanol (B129727), Ethyl acetateRoom temperature
Phosphoric acid (H₃PO₄)AqueousMild conditions, good selectivity researchgate.net
Sulfuric acid (H₂SO₄)tert-Butyl acetate-

While acidic cleavage is the most prevalent method, alternative strategies for Boc deprotection have been developed to accommodate substrates that are sensitive to strong acids. nih.gov

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂), cerium(III) chloride (CeCl₃) with sodium iodide (NaI), and others can facilitate the removal of the Boc group, sometimes under milder conditions than strong Brønsted acids. researchgate.netacs.org

Thermal Deprotection: In some cases, the Boc group can be removed by heating, although this often requires high temperatures. nih.gov

Catalytic Methods: Recent research has explored catalytic methods for Boc deprotection. For example, tris(4-bromophenyl)aminium radical cation (often referred to as "magic blue") in the presence of triethylsilane has been shown to catalytically cleave the Boc group under mild conditions. acs.org

Water-Mediated Deprotection: Under high temperatures (around reflux), water itself can act as a reagent to remove the Boc group, offering a "green" and catalyst-free alternative. mcours.netresearchgate.net

Oxalyl Chloride in Methanol: A mild and selective method for Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. nih.govrsc.org This method is tolerant of various functional groups that might be sensitive to strong acids. rsc.org

Derivatization Reactions of the Hexyl Chain

The hexyl chain of tert-butyl 6-iodohexylcarbamate can undergo various derivatization reactions, primarily after the initial nucleophilic substitution of the iodide. These reactions can further modify the structure and properties of the resulting molecule.

Alkylation, the process of adding an alkyl group, is a common derivatization technique. research-solution.comweber.hu For example, once the iodide is replaced by a nucleophile such as an amine or a hydroxyl group, further alkylation at these new functional groups can be performed.

Acylation is another important derivatization reaction where an acyl group is introduced. research-solution.com If the iodide is substituted by an amine or an alcohol, the resulting functional group can be acylated to form amides or esters, respectively. research-solution.com

These derivatization reactions are crucial in various fields, including gas chromatography analysis, where they are used to increase the volatility and improve the chromatographic properties of polar compounds. research-solution.comweber.hu By converting polar functional groups like amines and alcohols into less polar derivatives, their analysis by gas chromatography becomes more feasible. weber.hu

Functionalization at the Alkane Backbone

While the terminal positions of tert-butyl 6-iodohexylcarbamate are the most reactive sites for transformation, the alkane backbone can also be functionalized, albeit typically requiring more forcing conditions or specific synthetic strategies. Methods for C-H functionalization are an active area of research and can theoretically be applied to this molecule. For instance, radical-based reactions or transition-metal-catalyzed C-H activation could introduce new functional groups at various positions along the hexyl chain. However, achieving high regioselectivity in such reactions on a linear alkane chain can be challenging.

Introduction of Additional Functionalities

The introduction of additional functionalities to tert-butyl 6-iodohexylcarbamate primarily involves reactions at the carbon-iodine bond or modifications of the carbamate group. The primary iodide is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, cyanides, thiols, and alkoxides, thereby extending the utility of this building block.

Furthermore, the Boc-protecting group can be removed under acidic conditions to liberate the primary amine. This free amine can then undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce further functionalities. The strategic manipulation of the protecting group allows for a stepwise approach to building more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The carbon-iodine bond in tert-butyl 6-iodohexylcarbamate is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.

The Sonogashira coupling reaction enables the formation of a C(sp)-C(sp3) bond by coupling the primary iodide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable method for introducing alkyne moieties. The resulting alkynyl-substituted carbamate can serve as a precursor for various other functional groups or as a building block for more complex structures.

The Heck reaction provides a method for the formation of a new carbon-carbon double bond by coupling the iodoalkane with an alkene. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org While the Heck reaction is more commonly employed with aryl or vinyl halides, its application with alkyl halides, particularly iodides, is also established. The reaction with tert-butyl 6-iodohexylcarbamate would lead to the formation of an extended, unsaturated carbamate derivative, which can be further functionalized. The stereoselectivity of the Heck reaction is a key feature, often leading to the preferential formation of the trans-isomer. organic-chemistry.org

Below are representative data tables for hypothetical Sonogashira and Heck reactions involving tert-butyl 6-iodohexylcarbamate, based on established literature precedents for similar substrates.

Table 1: Hypothetical Sonogashira Coupling of Tert-butyl 6-iodohexylcarbamate with Phenylacetylene

EntryPalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄CuIEt₃NTHF251285
2PdCl₂(PPh₃)₂CuIi-Pr₂NEtDMF50892
3Pd(OAc)₂/dppfCuIK₂CO₃Dioxane80678

Table 2: Hypothetical Heck Coupling of Tert-butyl 6-iodohexylcarbamate with Styrene

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃NaOAcDMF1002475
2Pd₂(dba)₃P(o-tol)₃K₂CO₃NMP1201882
3PdCl₂(dppf)-Et₃NAcetonitrile803668

Applications of Tert Butyl 6 Iodohexylcarbamate in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

The strategic placement of a primary iodide and a tert-butoxycarbonyl (Boc)-protected amine on a six-carbon aliphatic chain makes Tert-butyl 6-iodohexylcarbamate a highly useful synthetic intermediate. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities. Simultaneously, the Boc group provides a robust and easily removable protecting group for the amine, which can be deprotected under acidic conditions to reveal a primary amine for further elaboration. researchgate.netnih.gov This orthogonal reactivity is a key feature that synthetic chemists exploit for the stepwise assembly of intricate molecules.

Formation of Complex Molecular Architectures

While specific examples in the literature of Tert-butyl 6-iodohexylcarbamate being used to create complex, non-pharmaceutical molecular architectures like macrocycles or dendrimers are limited, its structure is well-suited for such applications. The iodo and protected amine functionalities are ideal for the convergent or divergent synthesis of dendrimers, which are highly branched, tree-like structures with applications in various fields, including drug delivery and catalysis. nih.govorganic-chemistry.org In a hypothetical dendrimer synthesis, the iodo group could be displaced by a multifunctional core, and subsequent deprotection of the amine would allow for the attachment of further branching units.

Similarly, the synthesis of macrocycles, which are large ring structures often possessing unique host-guest properties, could potentially utilize this linker. nih.gov A strategy could involve the reaction of the iodo group, followed by deprotection and intramolecular cyclization via the newly revealed amine.

Linker Chemistry and Bioconjugation Strategies

The most prominent application of Tert-butyl 6-iodohexylcarbamate is in linker chemistry, where it serves as a flexible bridge to connect two different molecular entities. This is particularly relevant in the field of bioconjugation, where biomolecules such as proteins, peptides, or nucleic acids are chemically linked to other molecules, such as fluorescent dyes, drugs, or solid supports.

The six-carbon chain of Tert-butyl 6-iodohexylcarbamate provides spatial separation between the conjugated species, which can be crucial for maintaining the biological activity of the biomolecule. The synthetic sequence typically involves the initial reaction of the iodo group with a nucleophile on one molecule, followed by deprotection of the Boc-amine and subsequent reaction with an electrophilic site on a second molecule. This bifunctionality is essential in the construction of complex bioconjugates. acs.org

Role in the Synthesis of Pharmacologically Active Compounds and Drug Discovery

The properties of Tert-butyl 6-iodohexylcarbamate make it a valuable tool in the quest for new drugs. Its role as a linker is central to the development of novel therapeutic strategies, including targeted therapies.

Precursor in Medicinal Chemistry Programs

Tert-butyl 6-iodohexylcarbamate has been utilized as a precursor in the synthesis of various pharmacologically active compounds. A notable example is its use in the preparation of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate. rsc.org In this synthesis, the iodo group is displaced by the sulfur atom of 6-mercaptopurine, a compound with known immunosuppressive and anticancer activities. The resulting intermediate, tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate, can then be further modified at the 9-position of the purine (B94841) ring to generate a library of compounds for biological screening. rsc.org

Intermediate Precursor Key Reaction Therapeutic Area
tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamateTert-butyl 6-iodohexylcarbamateNucleophilic substitutionOncology, Immunology

Contribution to the Development of Targeted Therapeutics

A significant area where Tert-butyl 6-iodohexylcarbamate and similar linkers play a crucial role is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. researchgate.net This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.

The general structure of a PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. Tert-butyl 6-iodohexylcarbamate is an ideal candidate for the linker component due to its length and flexibility, which are critical for the proper orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Another example of its application in targeted therapeutics is in the synthesis of inhibitors of soluble epoxide hydrolase (sEH). The compound tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, synthesized from the corresponding amine precursor, serves as a building block for unsymmetrical diureas which are potent sEH inhibitors. google.com sEH inhibitors are being investigated for the treatment of pain and inflammation.

Therapeutic Strategy Role of Linker Example Application
PROTACsConnects target protein ligand to E3 ligase ligandTargeted protein degradation for cancer therapy
sEH InhibitorsForms the backbone of the inhibitor moleculeDevelopment of anti-inflammatory and analgesic agents

Application in Material Science and Polymer Chemistry

Despite a thorough review of the available scientific literature, there is a notable absence of direct applications of Tert-butyl 6-iodohexylcarbamate in the fields of material science and polymer chemistry. However, the functional groups present in this molecule, namely the iodoalkane and the Boc-protected amine, are known to be valuable in these areas.

Iodoalkanes can be used in various polymerization techniques, including iodine-transfer polymerization (ITP), and can also serve as anchor points for grafting polymers onto surfaces. researchgate.net The carbon-iodine bond can be cleaved to generate a radical, initiating polymerization from a surface to create polymer brushes, which can dramatically alter the surface properties of a material. nih.gov

On the other hand, the carbamate (B1207046) functional group is utilized in the synthesis of carbamate-functional polymers. google.com The Boc-protected amine, after deprotection, provides a reactive site for cross-linking polymers or for attaching functional molecules to a polymer backbone. researchgate.netnih.gov While these are established principles in polymer and material science, the specific use of Tert-butyl 6-iodohexylcarbamate for these purposes has not been documented. Its bifunctional nature could theoretically be exploited to create novel polymer architectures or functionalized materials, but further research is required to explore these potential applications.

Incorporation into Polymeric Structures

The unique structure of tert-butyl 6-iodohexylcarbamate allows for its integration into a variety of polymeric structures, enabling the synthesis of polymers with tailored functionalities. This incorporation can be achieved through several synthetic strategies, primarily leveraging the reactivity of the iodo group.

One common approach involves using the iodoalkyl group as an initiator or a terminator in controlled polymerization techniques. For instance, in certain types of living polymerization, the carbon-iodine bond can be activated to initiate the growth of a polymer chain. This results in a polymer with a terminal hexylcarbamate group.

Alternatively, the compound can be attached to a pre-formed polymer. This is typically accomplished by reacting the iodo group with a nucleophilic site on the polymer backbone or its side chains. This grafting process results in a polymer decorated with pendant hexylcarbamate groups.

Once incorporated, the Boc-protecting group on the carbamate can be selectively removed under acidic conditions, unmasking a primary amine. This newly introduced amine serves as a reactive handle for further post-polymerization modifications. This two-step process of incorporation followed by deprotection is a powerful tool for creating well-defined functional polymers. For example, it allows for the synthesis of block copolymers where one block is functionalized with primary amines, or the creation of polymers with reactive sites at specific locations.

FeatureDescription
Initiation of Polymerization The iodo group can act as an initiator for certain controlled polymerization methods.
Grafting onto Polymers The molecule can be attached to existing polymer chains via nucleophilic substitution.
Post-Polymerization Modification Deprotection of the Boc group reveals a primary amine for further reactions.

Synthesis of Functional Materials

The application of tert-butyl 6-iodohexylcarbamate extends to the synthesis of a wide array of functional materials, particularly in the realm of surface modification and the development of materials with specific binding capabilities. The strategic introduction of this molecule onto a substrate or into a material matrix imparts valuable chemical reactivity.

A key application lies in the functionalization of surfaces. The iodo group can be used to covalently attach the molecule to a variety of substrates, such as silica (B1680970), gold, or polymer films, that have been pre-treated to bear nucleophilic functional groups. Following this surface immobilization, the Boc-protecting group is removed to expose the primary amine. This amine-terminated surface can then be used for a multitude of purposes.

For example, these amine-functionalized surfaces are crucial in the field of biotechnology for the covalent attachment of biomolecules such as proteins, peptides, or DNA. This enables the creation of biocompatible coatings, biosensors, and chromatography supports. The six-carbon spacer provided by the hexyl group helps to distance the attached biomolecule from the surface, which can improve its accessibility and biological activity.

Furthermore, the exposed amine can serve as a starting point for the growth of polymer brushes from the surface using techniques like atom transfer radical polymerization (ATRP). This allows for the creation of surfaces with precisely controlled properties, such as wettability, lubricity, and responsiveness to external stimuli.

The ability to introduce a protected primary amine also makes this compound useful in the synthesis of functional small molecules and dendrimers that can be later incorporated into larger material scaffolds.

Application AreaSpecific UseResulting Functional Material
Surface Modification Covalent attachment to substrates followed by deprotection.Amine-functionalized surfaces.
Biomaterial Synthesis Immobilization of proteins, peptides, or DNA onto surfaces.Biocompatible coatings, biosensors.
Polymer Brush Synthesis Initiating polymer growth from a surface.Surfaces with controlled properties.

Spectroscopic Characterization and Analytical Methods for Tert Butyl 6 Iodohexylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Analysis of Structural Features

Proton NMR (¹H NMR) spectroscopy for tert-butyl 6-iodohexylcarbamate reveals characteristic signals that correspond to the different types of protons present in the molecule. Analysis of a ¹H NMR spectrum allows for the identification and confirmation of its key structural components. researchgate.net

The prominent singlet peak observed around 1.45 ppm is attributed to the nine equivalent protons of the tert-butyl group. The methylene (B1212753) protons of the hexyl chain appear as a series of multiplets. The two protons adjacent to the nitrogen atom of the carbamate (B1207046) group typically resonate around 3.10 ppm, often as a triplet. The two protons attached to the carbon bearing the iodine atom are found further downfield, usually around 3.18 ppm, also as a triplet. The remaining methylene groups of the hexyl chain produce overlapping multiplets in the region of 1.2 to 1.8 ppm. The proton attached to the nitrogen of the carbamate group (N-H) can appear as a broad singlet, with its chemical shift being variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for Tert-butyl 6-iodohexylcarbamate

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.18 Triplet 2H -CH₂-I
~3.10 Triplet 2H -NH-CH₂-
1.2 - 1.8 Multiplet 8H -CH₂-CH₂-CH₂-CH₂-
~1.45 Singlet 9H -C(CH₃)₃
Variable Broad Singlet 1H -NH-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of tert-butyl 6-iodohexylcarbamate. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carbamate group is typically observed as a singlet around 156 ppm. The quaternary carbon of the tert-butyl group appears around 79 ppm, while the methyl carbons of the tert-butyl group resonate at approximately 28.4 ppm. The carbon atom bonded to the iodine shows a signal at a low field, typically around 7 ppm. The carbons of the hexyl chain attached to the nitrogen and those in the middle of the chain produce signals at varying chemical shifts, providing a complete picture of the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for Tert-butyl 6-iodohexylcarbamate

Chemical Shift (δ) ppm Assignment
~156 C=O (carbamate)
~79 -C(CH₃)₃
~40 -NH-CH₂-
~33 -CH₂-
~30 -CH₂-
~28.4 -C(CH₃)₃
~26 -CH₂-
~7 -CH₂-I

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For tert-butyl 6-iodohexylcarbamate, the molecular formula is C₁₁H₂₂INO₂, resulting in a molecular weight of approximately 327.20 g/mol . nih.govchemsrc.com High-resolution mass spectrometry (HRMS) can provide a more precise mass, confirming the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for this molecule may include the loss of the tert-butyl group, the iodine atom, or cleavage of the hexyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

In the IR spectrum of tert-butyl 6-iodohexylcarbamate, the N-H stretching vibration of the carbamate group is typically observed as a sharp peak around 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups appear in the region of 2850-3000 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the carbamate group is a key diagnostic peak, usually found around 1680-1700 cm⁻¹. The C-N stretching vibration can be seen in the 1200-1300 cm⁻¹ region, and the C-I stretching vibration appears at lower wavenumbers, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Tert-butyl 6-iodohexylcarbamate

Wavenumber (cm⁻¹) Vibration Functional Group
3300-3500 N-H Stretch Amide (Carbamate)
2850-3000 C-H Stretch Alkyl
1680-1700 C=O Stretch Carbonyl (Carbamate)
1200-1300 C-N Stretch Amine
<600 C-I Stretch Iodoalkane

Advanced Spectroscopic Techniques in Reaction Monitoring

Modern synthetic chemistry increasingly utilizes advanced spectroscopic techniques for real-time analysis of chemical reactions.

Real-time Monitoring of Reaction Progress

Techniques such as in-situ NMR and FT-IR spectroscopy can be employed to monitor the formation of tert-butyl 6-iodohexylcarbamate from its precursors. For instance, in the synthesis from tert-butyl (6-hydroxyhexyl)carbamate, the disappearance of the broad O-H stretch in the IR spectrum and the appearance of the C-I stretch can be tracked over time. Similarly, in-situ NMR can follow the changes in the chemical shifts of the protons or carbons adjacent to the reacting center, providing kinetic data and insights into the reaction mechanism. This real-time monitoring allows for precise control over reaction conditions and optimization of the synthetic process.

Kinetic Studies using Spectroscopic Data

The kinetic profile of reactions involving tert-butyl 6-iodohexylcarbamate can be meticulously investigated using spectroscopic techniques. These methods allow for real-time monitoring of the concentration changes of reactants and products, thereby providing valuable data to determine reaction rates, rate constants, and to elucidate reaction mechanisms. ¹H NMR spectroscopy is a particularly powerful tool for such studies, as it can track the transformation of the molecule by observing the change in the chemical environment of specific protons.

A representative example of a kinetic study is the nucleophilic substitution reaction of tert-butyl 6-iodohexylcarbamate with sodium azide (B81097) to form tert-butyl 6-azidohexylcarbamate. This S_N2 reaction can be conveniently monitored by ¹H NMR spectroscopy by following the disappearance of the signal corresponding to the methylene protons adjacent to the iodine atom and the appearance of the signal for the methylene protons adjacent to the newly introduced azide group.

The reaction proceeds as follows:

tert-Butyl 6-iodohexylcarbamate + NaN₃ → tert-Butyl 6-azidohexylcarbamate + NaI

For kinetic analysis, the reaction is typically carried out directly in an NMR tube under controlled temperature conditions, and spectra are acquired at regular time intervals. By integrating the characteristic signals of the reactant and product, their relative concentrations can be determined throughout the course of the reaction.

Hypothetical Kinetic Study: Nucleophilic Substitution with Azide

In a hypothetical study, a solution of tert-butyl 6-iodohexylcarbamate (0.1 M) and a large excess of sodium azide (1.0 M) in a suitable deuterated solvent (e.g., DMSO-d₆) is monitored at a constant temperature (e.g., 298 K). The use of a large excess of the nucleophile (sodium azide) ensures that its concentration remains effectively constant throughout the reaction, allowing for the application of pseudo-first-order kinetics.

The progress of the reaction is followed by observing the triplet signal of the methylene protons adjacent to the iodine (-CH₂-I) in the reactant, which appears at approximately δ 3.22 ppm. As the reaction proceeds, this signal diminishes, while a new triplet, corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃) in the product, emerges at a slightly downfield position, estimated to be around δ 3.35 ppm.

The concentration of tert-butyl 6-iodohexylcarbamate at any given time (t) can be calculated from the integration values of the respective NMR signals.

Table 1: Hypothetical Time-Resolved ¹H NMR Data for the Reaction of Tert-butyl 6-iodohexylcarbamate with Sodium Azide

Time (minutes)Integral of -CH₂-I (Reactant)Integral of -CH₂-N₃ (Product)[Reactant] (M)ln[Reactant]
01.000.000.100-2.303
100.820.180.082-2.501
200.670.330.067-2.703
300.550.450.055-2.900
400.450.550.045-3.099
500.370.630.037-3.297
600.300.700.030-3.507

Data Analysis and Rate Constant Determination

For a pseudo-first-order reaction, the rate law is given by:

Rate = k'[Reactant]

where k' is the pseudo-first-order rate constant. The integrated form of this rate law is:

ln[Reactant]t = -k't + ln[Reactant]₀

A plot of ln[Reactant] versus time should yield a straight line with a slope equal to -k'.

From the data in Table 1, a plot of ln[Reactant] versus time would be linear, confirming the pseudo-first-order nature of the reaction under these conditions. The slope of this line can be calculated to determine the pseudo-first-order rate constant, k'. The second-order rate constant, k, can then be determined by dividing k' by the concentration of the nucleophile ([NaN₃]).

This type of kinetic analysis, facilitated by spectroscopic data, is crucial for understanding the reactivity of tert-butyl 6-iodohexylcarbamate and for optimizing reaction conditions for its various synthetic applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The future development of synthetic methodologies for tert-butyl 6-iodohexylcarbamate and similar haloalkylcarbamates is anticipated to align with the principles of green chemistry. Current multi-step syntheses, while effective, often involve the use of hazardous reagents and generate significant waste. The focus will be on developing more atom-economical and environmentally benign processes.

Key areas of exploration will likely include:

Catalytic Approaches: Investigation into novel catalytic systems for the direct and selective functionalization of C-H bonds in hexane (B92381) derivatives to introduce the carbamate (B1207046) and iodo functionalities. This would reduce the number of synthetic steps and the use of stoichiometric reagents.

Green Solvents and Reagents: A shift towards the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace traditional volatile organic compounds. nih.gov Additionally, the use of less toxic and more sustainable iodinating agents will be a priority.

Continuous Flow Synthesis: The adoption of continuous flow technologies can offer significant advantages in terms of safety, scalability, and efficiency. rsc.org A continuous flow process for the synthesis of tert-butyl 6-iodohexylcarbamate could lead to higher yields, reduced reaction times, and minimized waste generation. rsc.org

Biocatalysis: The use of enzymes for the synthesis of carbamates is a promising green alternative. rsc.org Future research may explore the development of specific enzymes that can catalyze the formation of the carbamate group on a haloalkane backbone.

These sustainable approaches aim to make the production of tert-butyl 6-iodohexylcarbamate more cost-effective and environmentally friendly, thus broadening its accessibility for various applications.

Development of New Applications in Chemical Biology

The utility of tert-butyl 6-iodohexylcarbamate as a linker is well-established, particularly in the synthesis of immunomodulatory compounds. nih.govgoogleapis.com Future research in chemical biology is expected to leverage its bifunctional nature to create sophisticated molecular tools for probing and manipulating biological systems.

Emerging applications may include:

Self-Immolative Linkers: The carbamate moiety can be incorporated into self-immolative linkers, which are designed to release a specific molecule in response to a biological trigger. rsc.org This could be exploited in the development of targeted drug delivery systems or diagnostic probes that activate only in the presence of a particular enzyme or biomarker. rsc.org

Chemical Probes for Target Identification: The iodo group can serve as a reactive handle for attaching the molecule to a solid support or for click chemistry reactions, while the protected amine can be deprotected to reveal a functional group for interacting with biological targets. This makes it a valuable tool for activity-based protein profiling and target identification studies.

Modulation of Ion Channels: Carbamate groups have been shown to influence the function of ion channels. nih.gov The flexible hexyl chain of tert-butyl 6-iodohexylcarbamate could be used to position the carbamate group at the entrance of an ion channel, potentially modulating its activity. nih.gov

The versatility of the carbamate group, being structurally similar to both amides and esters, allows it to participate in various non-covalent interactions, making it a valuable structural motif in the design of new bioactive molecules. nih.gov

Investigation of tert-Butyl 6-iodohexylcarbamate in Supramolecular Chemistry and Nanotechnology

The ability of the carbamate group to participate in hydrogen and halogen bonding makes tert-butyl 6-iodohexylcarbamate a compelling candidate for applications in supramolecular chemistry and nanotechnology. nih.gov

Future research directions are likely to involve:

Self-Assembled Monolayers (SAMs): The iodoalkyl chain can be used to anchor the molecule onto gold or other metallic surfaces to form self-assembled monolayers. The terminal Boc-protected amine can then be deprotected to present a functional surface for further chemical modifications or for studying biomolecular interactions.

Functionalization of Nanoparticles: The reactive iodide allows for the covalent attachment of the molecule to the surface of nanoparticles, such as gold nanoparticles or quantum dots. researchgate.net This functionalization can be used to improve their stability, biocompatibility, and to introduce specific functionalities for targeted delivery or sensing applications. nih.gov

Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in drug delivery and diagnostics. nih.gov Tert-butyl 6-iodohexylcarbamate can be used as a building block in the divergent synthesis of dendrimers, where the iodo group allows for the attachment of subsequent layers, and the protected amine can be deprotected to introduce branching points.

The interplay of non-covalent interactions involving the carbamate group can be harnessed to direct the assembly of complex supramolecular structures with tailored properties and functions. nih.gov

Computational Chemistry Approaches to Predict Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity and properties of molecules, thereby guiding experimental design. beilstein-journals.orgchemrxiv.org For tert-butyl 6-iodohexylcarbamate, computational approaches can provide valuable insights into its behavior.

Key areas of computational investigation include:

Reactivity Prediction: DFT calculations can be used to determine the bond dissociation energies of the C-I bond, providing a quantitative measure of its reactivity in nucleophilic substitution reactions. beilstein-journals.org This can help in optimizing reaction conditions and predicting the outcome of synthetic transformations.

Fukui Functions and Molecular Electrostatic Potential (MEP) Analysis: These computational tools can identify the most electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. chemrxiv.orgyoutube.com For instance, the MEP can rank the acceptor ability of the carbonyl oxygen and the nitrogen atom in the carbamate group for hydrogen and halogen bonding. nih.gov

Conformational Analysis: The flexible hexyl chain allows the molecule to adopt various conformations. Computational modeling can predict the most stable conformations and how they might influence the molecule's ability to interact with biological targets or self-assemble into larger structures.

Modeling Interactions with Biomolecules: Docking studies and molecular dynamics simulations can be employed to predict how molecules derived from tert-butyl 6-iodohexylcarbamate bind to their biological targets, such as proteins or nucleic acids. chemrxiv.org This can aid in the rational design of more potent and selective therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.